molecular formula C22H17ClFN3O2S2 B3076621 N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide CAS No. 1040662-21-2

N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

Cat. No. B3076621
CAS RN: 1040662-21-2
M. Wt: 474 g/mol
InChI Key: SYZAZASVSDGWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 474 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of novel compounds within the thieno[3,2-d]pyrimidine family involves complex chemical reactions that yield derivatives with various functional groups. These processes often utilize precursor compounds, undergoing reactions such as treatment with phosphorous oxychloride or condensation with different reagents to produce new chemical entities with potential antitumor, anti-inflammatory, and antimicrobial activities. The structural characterization of these compounds typically involves analytical techniques such as NMR, IR, and mass spectrometry to confirm their chemical structures (Hafez & El-Gazzar, 2017; Sunder & Maleraju, 2013).

Antitumor Applications

Certain derivatives of thieno[3,2-d]pyrimidine have demonstrated potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These findings suggest their potential as antitumor agents, showing comparable activity to known chemotherapeutic drugs like doxorubicin in preclinical models (Hafez & El-Gazzar, 2017).

Anti-inflammatory and Antimicrobial Activities

The anti-inflammatory activity of thieno[3,2-d]pyrimidine derivatives has been explored through the synthesis of compounds that show significant activity in reducing inflammation. Additionally, antimicrobial studies have highlighted the potential of these compounds to combat bacterial and fungal infections, indicating their versatility in scientific research beyond antitumor applications (Sunder & Maleraju, 2013; Nunna et al., 2014).

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-2-27-21(29)20-19(15(11-30-20)13-6-4-3-5-7-13)26-22(27)31-12-18(28)25-17-9-8-14(24)10-16(17)23/h3-11H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZAZASVSDGWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 3
N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 6
N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

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